Ethanone, 1-(2-chlorophenyl)-2-diazo-
Description
The diazo group (–N₂) at position 2 adjacent to the ketone functional group confers unique reactivity, making it valuable in photochemical and synthetic applications. Substituents like the 2-chlorophenyl group influence electronic properties, solubility, and stability .
Properties
CAS No. |
50878-84-7 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)5-11-10/h1-5H |
InChI Key |
DRQUDUJYKSPMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=[N+]=[N-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Ethanone, 1-(4-Chlorophenyl)-2-Diazo-
- Molecular Formula : C₈H₅ClN₂O
- Molecular Weight : 180.59 g/mol
- Key Data: Ionization Energy: Gas-phase ionization energy data available (method: UPS spectroscopy) .
1-(2-Chlorophenyl)-2-(2H-Tetrazol-2-yl)Ethanone
- Molecular Formula : C₉H₇ClN₄O
- Molecular Weight : 222.63 g/mol
- Physical Properties :
- Applications: Used as a reference standard in pharmaceutical development (e.g., API Cenobamate) .
1-(2-Chlorophenyl)-2-(Pyridin-4-yl)Ethanone
- Molecular Formula: C₁₃H₁₀ClNO
- Molecular Weight : 231.68 g/mol
- Purity : 95%
1-(2-Chlorophenyl)-2,2-DifluoroEthanone
- Molecular Formula : C₈H₅ClF₂O
- Molecular Weight : 190.58 g/mol
Functional Group Comparisons
| Compound | Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| 1-(2-Chlorophenyl)-2-diazo-ethanone | –N₂ (diazo) | ~180.59 (inferred) | High reactivity due to diazo group |
| 1-(2-Chlorophenyl)-2-(tetrazolyl) | Tetrazole ring | 222.63 | Pharmaceutical applications |
| 1-(4-Chlorophenyl)-2-diazo-ethanone | –Cl (para) | 180.59 | Higher ionization energy than ortho-Cl |
| 1-(2-Chlorophenyl)-2,2-difluoro- | –F (difluoro) | 190.58 | Increased electronegativity |
Ionization Energy and Electronic Effects
- 1-(4-Chlorophenyl)-2-Diazo-Ethanone: Ionization energy data derived from UPS spectroscopy highlights the electron-withdrawing effect of the para-Cl substituent, stabilizing the molecule .
- Diazo vs. Tetrazolyl Groups : Diazo groups (–N₂) are more labile and reactive compared to tetrazolyl rings, which offer thermal stability and pharmaceutical utility .
Preparation Methods
Diazo Transfer to β-Keto Precursors
The most widely employed strategy for synthesizing 1-(2-Chlorophenyl)-2-diazoethanone involves diazo transfer to a β-keto carbonyl precursor. This method leverages reagents such as 4-acetamidobenzenesulfonyl azide (p-ABSA) to introduce the diazo group selectively.
Procedure :
- Precursor Synthesis : The β-keto intermediate, 1-(2-chlorophenyl)-2-ketoethanone, is prepared via Friedel-Crafts acylation of 2-chlorobenzene with acetyl chloride in the presence of AlCl₃.
- Diazo Transfer : The β-keto compound is treated with p-ABSA (1.5 equiv) in anhydrous acetonitrile at –10°C, followed by dropwise addition of triethylamine (1.2 equiv). The reaction proceeds via nucleophilic attack of the enolate on the sulfonyl azide, releasing N₂ and forming the diazo group.
Optimization :
- Solvent Effects : Acetonitrile enhances reaction efficiency by stabilizing intermediates through polar interactions.
- Temperature Control : Maintaining subambient temperatures (–10°C to 0°C) minimizes side reactions such as dimerization.
- Yield : Typical yields range from 40% to 67%, depending on the electronic nature of the aryl group.
Mechanistic Insight :
Density functional theory (DFT) studies reveal that the reaction proceeds through a six-membered transition state, where a water molecule facilitates proton transfer, enabling smooth elimination of sulfonamide byproducts.
Cycloaddition-Elimination Approach
An alternative route involves 1,3-dipolar cycloaddition between enaminones and sulfonyl azides, followed by thermal elimination.
Procedure :
- Enaminone Preparation : React 2-chloroacetophenone with N-methylpiperazine in refluxing toluene to form the enaminone derivative.
- Cycloaddition : Treat the enaminone with a sulfonyl azide (e.g., 4-nitrobenzenesulfonyl azide) in ethanol at 65°C. This forms a triazoline intermediate.
- Elimination : Heating the intermediate induces cycloreversion, releasing N-methylpiperazine and yielding the diazo compound.
Key Variables :
- Azide Substituents : Electron-withdrawing groups (e.g., nitro) on the sulfonyl azide accelerate cycloreversion.
- Solvent Choice : Ethanol promotes diazo formation over triazole derivatives due to its polarity and hydrogen-bonding capacity.
- Yield : Reported yields for analogous compounds reach 50–60% after optimization.
Telescoped Acylation-Diazo Transfer
Recent advances demonstrate telescoped synthesis , combining acylation and diazo transfer in a single workflow.
Procedure :
- Acylation : React 2-chloroaniline with 2,2,6-trimethyl-1,3-dioxin-4-one under microwave irradiation (110°C, 200 W) to form the β-keto amide.
- In Situ Diazo Transfer : Add p-ABSA and triethylamine directly to the crude mixture at 0°C, bypassing intermediate isolation.
Advantages :
- Efficiency : Reduces purification steps and improves overall yield (up to 53% over two steps).
- Scalability : Suitable for gram-scale synthesis due to simplified handling.
Mechanistic and Computational Insights
Role of Solvent in Pathway Selection
DFT calculations highlight that solvent polarity dictates reaction pathways:
Substituent Effects
- Electron-Withdrawing Groups : The 2-chlorophenyl group enhances electrophilicity at the β-carbon, accelerating diazo transfer kinetics.
- Steric Hindrance : Ortho-substitution on the phenyl ring slightly reduces yields due to hindered enolate formation.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Yield | Key Advantage |
|---|---|---|---|---|
| Diazo Transfer | p-ABSA, Et₃N | MeCN | 40–67% | High selectivity |
| Cycloaddition-Elimination | Sulfonyl azides | Ethanol | 50–60% | Compatibility with electron-deficient azides |
| Telescoped Synthesis | 2,2,6-Trimethyl-dioxin, p-ABSA | Toluene/MeCN | 53% | Reduced purification steps |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of 1-(2-chlorophenyl)-2-diazo-ethanone?
- Methodological Answer : Synthesis typically involves diazo transfer reactions to introduce the diazo group. A multi-step approach may include coupling a 2-chlorophenyl precursor with diazonium salts under controlled pH and temperature. Purification via low-temperature column chromatography (e.g., silica gel with hexane/ethyl acetate) is critical to prevent decomposition. Intermediate characterization by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction progress.
Q. How should researchers characterize the molecular structure of 1-(2-chlorophenyl)-2-diazo-ethanone to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for the aromatic protons (2-chlorophenyl) and the diazo group.
- IR Spectroscopy : Identify the N=N stretch (~2100 cm⁻¹) and ketone C=O stretch (~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
- X-ray Crystallography : If single crystals are obtained, refine the structure using programs like SHELXL for precise bond-length and angle analysis.
Q. What are the critical parameters to optimize during crystallization for X-ray analysis?
- Methodological Answer : Screen solvents (e.g., dichloromethane/hexane) using slow evaporation at 4°C to enhance crystal stability. Optimize crystal size by adjusting supersaturation rates. Synchrotron radiation may improve data resolution for small or weakly diffracting crystals. Data collection at low temperatures (e.g., 100 K) minimizes radiation damage.
Advanced Questions
Q. What strategies resolve contradictory spectroscopic data for diazo-containing compounds?
- Methodological Answer : Cross-validate using complementary techniques:
- Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism) by analyzing peak splitting or coalescence.
- Computational Simulations : Density functional theory (DFT) predicts NMR chemical shifts and IR vibrational modes to match experimental data.
- X-ray vs. Spectroscopic Data : Resolve ambiguities in bond assignments (e.g., diazo vs. azo configurations) by comparing experimental bond lengths with computational models.
Q. How can the reactivity of the diazo group be systematically investigated for cycloaddition applications?
- Methodological Answer : Design kinetic studies using:
- UV-Vis Spectroscopy : Monitor reaction rates under varying temperatures or catalysts.
- Trapping Experiments : React with dienophiles (e.g., alkynes) to isolate cycloadducts.
- LC-MS Analysis : Identify intermediates and byproducts. Compare experimental outcomes with frontier molecular orbital (FMO) theory predictions to rationalize regioselectivity.
Q. What computational approaches predict the electronic properties and stability of the diazo moiety?
- Methodological Answer :
- DFT Calculations : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks.
- Bond Dissociation Energy (BDE) Analysis : Predict thermal stability by evaluating the N=N bond strength.
- Molecular Dynamics (MD) Simulations : Model decomposition pathways under thermal stress or solvent effects.
Data Contradiction Analysis
Q. How can researchers address discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM for NMR).
- Conformational Sampling : Use molecular mechanics to explore low-energy conformers and average predicted spectra.
- Error Margins : Compare experimental uncertainty ranges (e.g., ±0.1 ppm for NMR) with computational tolerances.
Tables for Key Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| IR Spectroscopy | N=N stretch: 2100 cm⁻¹; C=O stretch: 1700 cm⁻¹ | |
| X-ray Crystallography | Bond lengths: N=N (1.23 Å); C-Cl (1.74 Å) | |
| HRMS | [M+H]⁺: m/z 195.0324 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
